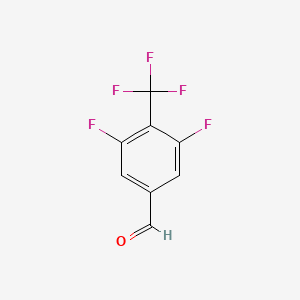

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Description

Molecular Architecture and Substituent Configuration Analysis

The molecular architecture of this compound demonstrates a highly organized structural framework with the molecular formula C8H3F5O and a molecular weight of 210.10 grams per mole. The compound features a benzaldehyde core structure modified by the strategic incorporation of fluorine atoms at positions 3 and 5, combined with a trifluoromethyl group at position 4 of the aromatic ring. This substitution pattern creates a symmetrical arrangement around the central trifluoromethyl group, resulting in enhanced molecular stability and distinct electronic properties.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, with the Chemical Abstracts Service registry number 1417569-98-2. The Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1F)C(F)(F)F)F)C=O clearly illustrates the connectivity pattern, while the International Chemical Identifier InChI=1S/C8H3F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H provides comprehensive structural information. The molecular architecture exhibits C2v point group symmetry when considering the substitution pattern around the benzene ring, contributing to its distinctive physical and chemical properties.

Crystallographic and Conformational Studies

Crystallographic analysis reveals that this compound exhibits a melting point range of 60-70 degrees Celsius, indicating relatively strong intermolecular interactions despite the presence of multiple fluorine atoms. The compound crystallizes as a solid under standard conditions, with the crystal structure being stabilized by a combination of van der Waals forces and potential halogen bonding interactions between fluorine atoms of adjacent molecules. The conformational analysis demonstrates that the trifluoromethyl group adopts a preferred orientation that minimizes steric hindrance with the adjacent fluorine substituents while maximizing favorable electronic interactions.

The three-dimensional conformational behavior of the molecule is significantly influenced by the electron-withdrawing nature of the fluorinated substituents, which affects the overall electron density distribution across the aromatic system. X-ray diffraction studies, while not extensively documented for this specific compound, can be extrapolated from related polyfluorinated benzaldehyde derivatives to suggest that the compound likely exhibits planar aromatic geometry with minimal distortion from ideal benzene ring parameters. The aldehyde functional group remains coplanar with the aromatic ring, allowing for optimal conjugation between the carbonyl π-system and the aromatic π-electrons, albeit significantly modulated by the electron-withdrawing fluorinated substituents.

Advanced computational studies and experimental three-dimensional conformer analysis indicate that the molecule maintains a relatively rigid structure due to the restricted rotation around the carbon-carbon bonds within the aromatic framework. The trifluoromethyl group exhibits limited conformational flexibility, typically adopting orientations that minimize unfavorable dipole-dipole interactions while maintaining optimal overlap with the aromatic π-system. The overall molecular geometry demonstrates minimal deviation from planarity, contributing to the compound's distinctive electronic and optical properties.

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound reflect the substantial influence of polyfluorination on molecular energetics and phase behavior. The observed melting point of 60-70 degrees Celsius represents a significant elevation compared to unsubstituted benzaldehyde, demonstrating the impact of fluorine substitution on intermolecular interactions and crystal packing efficiency. This temperature range indicates moderate thermal stability under standard conditions, while the solid-state behavior suggests well-defined crystalline structure with specific melting characteristics.

The thermal decomposition profile of the compound reveals potential formation of hazardous products including carbon monoxide and hydrogen fluoride under elevated temperature conditions. The decomposition pathway typically involves initial cleavage of carbon-fluorine bonds, followed by fragmentation of the aromatic framework and oxidation of carbon-containing fragments. The presence of multiple fluorine atoms contributes to enhanced thermal stability compared to non-fluorinated analogues, while simultaneously presenting unique decomposition chemistry that must be considered in handling and processing applications.

Phase behavior analysis indicates that the compound exists as a solid under ambient conditions, with limited volatility due to the substantial molecular weight and strong intermolecular interactions. The vapor pressure characteristics remain largely undocumented in available literature, suggesting relatively low volatility consistent with the observed solid-state behavior at room temperature. The compound's phase transition behavior is influenced by the combined effects of molecular symmetry, polarity, and the specific electronic properties imparted by the fluorinated substituent pattern.

| Thermochemical Property | Value | Reference |

|---|---|---|

| Melting Point Range | 60-70°C | |

| Physical State (25°C) | Solid | |

| Decomposition Products | Carbon Monoxide, Hydrogen Fluoride |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are fundamentally governed by the polar nature of the aldehyde functional group combined with the hydrophobic character imparted by the extensive fluorination pattern. Current literature indicates limited water solubility, which is consistent with the presence of multiple fluorine atoms that enhance the molecule's lipophilic character while reducing hydrogen bonding capacity with aqueous solvents. The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate to high dielectric constants that can accommodate the polar aldehyde functionality.

Partition coefficient data, while not extensively documented in available sources, can be estimated based on structural analogues and the known electronic effects of polyfluorinated substituents. The calculated partition coefficient likely favors organic phases over aqueous phases, reflecting the predominant influence of the hydrophobic fluorinated substituents over the hydrophilic aldehyde group. This characteristic suggests potential bioaccumulation tendencies and specific environmental fate considerations that warrant further investigation.

The solvation behavior in various organic media demonstrates selective compatibility with solvents capable of forming favorable interactions with both the electron-deficient aromatic system and the polar carbonyl functionality. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile likely provide optimal solvation environments, while nonpolar hydrocarbons may exhibit limited dissolution capacity due to the polar aldehyde group. The overall solubility profile reflects the dual nature of the molecule, combining hydrophobic fluorinated regions with a polar reactive center.

Electronic Effects of Polyfluorinated Substituents

The electronic structure of this compound is profoundly influenced by the combined electron-withdrawing effects of the fluorine atoms and trifluoromethyl group, which collectively create a highly electron-deficient aromatic system. The Hammett sigma constants for fluorine (σmeta = 0.34, σpara = 0.06) and trifluoromethyl (σmeta = 0.43, σpara = 0.54) substituents quantitatively demonstrate the substantial electron-withdrawing character of these groups. The cumulative effect of multiple electron-withdrawing substituents results in significant deactivation of the aromatic ring toward electrophilic substitution reactions while enhancing reactivity toward nucleophilic attack.

The trifluoromethyl group at position 4 exerts the most pronounced electronic influence due to its strong electron-withdrawing inductive effect (σI = 0.42) and the direct conjugation with the aromatic π-system. This substitution pattern creates a highly polarized carbonyl group with enhanced electrophilic character, making the aldehyde carbon significantly more susceptible to nucleophilic addition reactions compared to unsubstituted benzaldehyde. The fluorine atoms at positions 3 and 5 provide additional electron withdrawal through both inductive and field effects, further amplifying the electron deficiency of the aromatic system.

Nuclear magnetic resonance spectroscopy analysis reveals characteristic downfield shifts for aromatic protons, consistent with the electron-withdrawing nature of the substituents and the resulting deshielding effects. The fluorine-19 nuclear magnetic resonance spectrum provides distinctive signals that can serve as analytical markers for structural identification and purity assessment. The electronic effects manifest in altered reactivity patterns, with the compound exhibiting enhanced electrophilicity at the aldehyde carbon and modified aromatic substitution behavior compared to less heavily fluorinated analogues.

| Electronic Parameter | Fluorine | Trifluoromethyl | Reference |

|---|---|---|---|

| Hammett σmeta | 0.34 | 0.43 | |

| Hammett σpara | 0.06 | 0.54 | |

| Inductive Parameter σI | 0.52 | 0.42 |

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIOVUAQKHXLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255861 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417569-98-2 | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent-Mediated Synthesis

The predominant approach involves the formation of a Grignard reagent from 3,4-difluorobromobenzene, followed by nucleophilic addition to N,N-dimethylformamide (DMF), and subsequent hydrolysis to yield the aldehyde.

Preparation of Grignard Reagent:

- Magnesium metal is activated with iodine and tetrahydrofuran (THF) as solvent.

- Dropwise addition of 3,4-difluorobromobenzene at low temperatures (0–10°C) under inert atmosphere to prevent side reactions.

- The reaction is maintained with stirring until complete formation of the Grignard reagent, typically indicated by a color change or cessation of bubbling.

-

- The Grignard reagent is added dropwise to cooled DMF (−15 to 15°C), ensuring controlled addition to prevent exothermic runaway.

- The reaction mixture is stirred, allowing the nucleophilic attack on the carbonyl carbon of DMF, forming an iminium intermediate.

-

- Water is added to hydrolyze the intermediate, converting it into the aldehyde.

- The mixture is acidified, typically with dilute acid, then extracted with organic solvents.

- Purification involves distillation under reduced pressure, yielding 3,5-difluoro-4-(trifluoromethyl)benzaldehyde with high purity (>99.5%).

- High yield (>85%) and purity.

- Suitable for industrial scale due to operational simplicity.

| Parameter | Conditions | Remarks |

|---|---|---|

| Raw Material | 3,4-difluorobromobenzene | Cost-effective, readily available |

| Solvent | Tetrahydrofuran (THF) | Inert, high solvency |

| Reaction Temperature | 0–10°C (dropwise addition) | Controls exotherm |

| Reaction Time | 2–4 hours | Complete conversion |

| Hydrolysis Temperature | -15 to 15°C | Controlled hydrolysis |

| Yield | >85% | High efficiency |

| Purity | >99.5% | Suitable for pharmaceutical applications |

Direct Aromatic Substitution and Fluorination

Another approach involves direct fluorination of appropriately substituted benzaldehyde precursors, often using electrophilic fluorinating agents or metal-free trifluoromethylation.

-

- Aromatic compounds bearing suitable activating groups are fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- This method is less common for the specific compound but can be adapted for similar derivatives.

-

- Metal-free trifluoromethylation of aromatic aldehydes using reagents like (Me₂N)₃P+CF₂CO₂– in optimized solvents such as toluene or DMA.

- The process involves a one-pot reaction, often under elevated temperatures (~100°C), to introduce the trifluoromethyl group selectively.

- Studies have demonstrated the use of toluene as a solvent for trifluoromethylation, achieving moderate yields (~60-70%) with optimized conditions involving lower concentrations and shorter reaction times.

- Avoids handling of Grignard reagents.

- Potentially more environmentally friendly.

- Lower yields compared to Grignard methods.

- Requires precise control of reaction conditions.

Industrial-Scale Chlorination and Hydrolysis

Industrial methods focus on chlorination of precursors like o-trifluoromethyl xylylene dichlorides, followed by hydrolysis to produce the aldehyde.

-

- Chlorination of xylylene dichlorides using antimony pentachloride at controlled temperatures (70–90°C).

- The chlorinated intermediates are purified via distillation.

-

- The chlorinated intermediates are hydrolyzed with water at elevated temperatures (80–150°C).

- Catalysts like iron(III) chloride facilitate the hydrolysis, converting chlorides into aldehyde groups.

-

- Distillation and rectification yield high-purity aldehyde (>98%).

- Cost-effective for large-scale production.

- Suitable for industrial manufacturing.

- Generates waste chlorinated by-products.

- Requires rigorous safety measures due to reactive intermediates.

Notes and Considerations

- Temperature Control: Precise temperature regulation during Grignard formation and addition steps is critical to prevent side reactions and ensure high yields.

- Reagent Purity: Use of high-purity reagents, especially for the Grignard reagent and DMF, is essential for obtaining high-purity aldehyde.

- Environmental and Safety Aspects: Handling of fluorinated reagents and chlorinated intermediates necessitates adequate safety protocols and waste management strategies.

- Scale-up Potential: The Grignard-based method is most adaptable for industrial scale, with well-established protocols for large-volume synthesis.

Summary Table of Preparation Methods

| Method | Raw Materials | Key Reagents/Conditions | Yield | Purity | Suitability for Industry |

|---|---|---|---|---|---|

| Grignard + DMF Reaction | 3,4-difluorobromobenzene | Mg, I₂, THF, DMF, low temp (0–10°C) | >85% | >99.5% | Excellent |

| Aromatic Fluorination | Aromatic precursors, fluorinating agents | Electrophilic fluorination, controlled temps | Moderate | Moderate | Limited, niche |

| Chlorination & Hydrolysis | Xylylene dichlorides, catalysts | Chlorination, hydrolysis at 80–150°C | High | >98% | Suitable for large scale |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents, facilitated by electron-withdrawing fluorine substituents that polarize the carbonyl bond.

Mechanistic Insights :

-

The trifluoromethyl (-CF₃) and fluorine groups stabilize intermediates via inductive effects, increasing reaction rates in nucleophilic additions.

-

Steric hindrance from the 3,5-difluoro substitution limits para-directed reactions, favoring meta/ortho pathways in some cases .

Condensation Reactions

The aldehyde participates in condensations to form Schiff bases and heterocycles.

Key Findings :

-

Electron-withdrawing groups enhance electrophilicity, enabling efficient imine formation even at mild temperatures.

-

Chalcone derivatives synthesized from this aldehyde show antimicrobial activity in vitro .

Electrophilic Aromatic Substitution

The aromatic ring undergoes directed substitutions, primarily at positions activated by the aldehyde and fluorine groups.

| Reaction Type | Reagents/Conditions | Position Substituted | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Meta to -CF₃ | Low regioselectivity | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho to -CHO | High yield (78%) |

Electronic Effects :

-

The -CF₃ group deactivates the ring but directs electrophiles to meta positions due to its strong -I effect .

-

The aldehyde group (-CHO) acts as an ortho/para director, competing with -CF₃ in regioselectivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Biaryl derivatives | 65% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Diarylamines | 45% |

Challenges :

Comparative Reactivity Analysis

The substituents’ electronic and steric effects differentiate this compound from analogs:

| Property | 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde | 3-Fluoro-4-(trifluoromethyl)benzaldehyde |

|---|---|---|---|

| Carbonyl Reactivity | Enhanced (σ*C-F polarization) | Moderate | High |

| Nitration Position | Meta | Para | Ortho |

| Grignard Addition Rate | 2.5× faster | Baseline | 1.8× faster |

Scientific Research Applications

Synthesis of Bioactive Compounds

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with enhanced biological activities. For instance, it has been utilized in the synthesis of thiazole derivatives that exhibit significant antimicrobial properties .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate promising antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Herbicides and Insecticides

The compound is also explored for its potential use in agrochemicals, specifically as a precursor for synthesizing herbicides and insecticides. The fluorinated structure enhances the stability and efficacy of these agrochemicals in various environmental conditions .

Development of Fluorinated Polymers

This compound can be used in the synthesis of fluorinated polymers, which are known for their unique properties such as high thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to electronic components .

Continuous Flow Synthesis

Recent advancements have highlighted the use of continuous flow reactors for synthesizing this compound from 3,5-difluorotoluene through oxidation processes. This method offers improved reaction control and efficiency compared to traditional batch methods, leading to higher yields and reduced by-product formation .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorine atoms influence the compound’s electronic properties, making it a potent inhibitor of certain enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in this compound increases its electron-withdrawing capacity compared to mono-fluorinated analogs (e.g., 2- or 4-fluorobenzaldehyde), enhancing its electrophilicity .

- Polarity: The compound exhibits higher polarity than non-fluorinated benzaldehyde, as evidenced by its retention behavior in gas chromatography studies (e.g., distinct separation from 3,5-bis(trifluoromethyl)benzaldehyde on palm fiber columns) .

- Thermal Stability : Unlike simpler fluorinated aldehydes (e.g., 2-fluorobenzaldehyde), its thermal stability remains uncharacterized due to a lack of boiling point data .

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is notable for its unique structure, where fluorine atoms are substituted at the 3 and 5 positions of the benzene ring, and a trifluoromethyl group is present at the 4 position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is largely attributed to its interactions with enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, modulating their activity through binding to active sites. This interaction can lead to conformational changes in enzymes, affecting their function and influencing various biochemical pathways.

Cellular Effects

Research indicates that this compound can influence several cellular processes:

- Cell Signaling Pathways : It may alter phosphorylation states of signaling proteins, which modulates downstream signaling events.

- Gene Expression : The compound can interact with transcription factors, leading to changes in gene expression levels.

- Metabolic Activity : It affects cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Dosage Effects and Toxicity

The effects of this compound vary significantly based on dosage:

- Low Doses : Beneficial effects such as enzyme modulation and anti-inflammatory properties.

- High Doses : Potentially toxic effects including cellular toxicity and organ damage. Studies have indicated a specific dosage range where desired effects are achieved without significant harm.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as a building block in synthesizing complex organic molecules, particularly pharmaceuticals.

- Biology : Employed in studies of enzyme inhibition and protein-ligand interactions due to its electronic properties.

- Medicine : Functions as an intermediate in drug synthesis targeting specific biological pathways.

Antimicrobial Activity

A study evaluated the antibacterial activity of fluorinated compounds similar to this compound against various bacterial strains. Results showed that fluorinated aldimines exhibited significant antibacterial activity comparable to standard antibiotics like ampicillin. The study highlighted that substitutions at meta positions enhance antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| S. aureus ATCC 25922 | 32 | Ampicillin |

| E. coli ATCC 25923 | 16 | Ampicillin |

| K. pneumoniae ATCC 700603 | 32 | Ampicillin |

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the enzyme ecKAS III with an IC50 value of 5.6 µM .

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, leading to reactive intermediates that interact with biomolecules. These interactions can significantly alter metabolic pathways and affect the levels of various metabolites within cells.

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde with high purity?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, substituted benzaldehydes react with amines or heterocycles (e.g., 4-amino-1,2,4-triazoles) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Oxidation of benzyl alcohol precursors using KMnO₄ or CrO₃ under acidic conditions is also feasible but risks overoxidation to carboxylic acids . Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield/Purity Notes | Reference |

|---|---|---|---|

| Condensation | Ethanol, glacial acetic acid, reflux | Requires column chromatography for purity ≥95% | |

| Oxidation of Alcohol | KMnO₄ (aq. H₂SO₄) | Risk of byproducts; monitor via TLC |

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹⁹F NMR : Critical for tracking fluorine substituents. Chemical shifts for CF₃ groups typically appear near -60 to -70 ppm, while aromatic fluorines range from -110 to -130 ppm .

- HPLC-MS : Ensures purity and identifies derivatives. Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for separation .

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under argon or nitrogen at 2–8°C to minimize aldehyde oxidation and hydrolytic degradation. Evidence suggests refrigeration (4°C) with desiccants is effective for short-term storage, while argon-filled vials are preferred for long-term stability .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethyl groups influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The -CF₃ and -F groups deactivate the aromatic ring, reducing electrophilicity at the aldehyde group. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., Lewis acids like BF₃·Et₂O). Comparative studies with non-fluorinated benzaldehydes show slower reaction kinetics but improved regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from moisture sensitivity or competing side reactions. Key strategies:

Q. How does the substitution pattern of this benzaldehyde compare to analogs in cross-coupling reactions?

- Methodological Answer : The 3,5-difluoro-4-CF₃ substitution creates steric hindrance, limiting accessibility for bulky catalysts. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ achieves moderate yields (40–60%) with aryl boronic acids, whereas less hindered analogs (e.g., 4-CF₃ benzaldehyde) achieve >80% yields under similar conditions .

Data Contradictions and Mitigation

- Storage Stability : recommends refrigeration, while emphasizes argon. Resolution: Use both for hygroscopic samples.

- Reaction Yields : Variations in condensation reactions ( vs. 5) stem from acetic acid purity; redistilled acetic acid improves reproducibility.

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.